1-(3-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have gained significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as kinase inhibitors for cancer treatment .
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the N-(1-phenylethyl) group: This can be done through an amination reaction where the phenylethylamine is attached to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenyl ring
Scientific Research Applications
1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has shown promise as a kinase inhibitor for cancer treatment, particularly in targeting specific oncogenic pathways
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine: This compound also exhibits kinase inhibitory activity but differs in its substituents, which can affect its potency and selectivity.
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives: These compounds have shown promising anticancer activity and are structurally similar but have different functional groups.
The uniqueness of 1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substituents, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H16ClN5 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5/c1-13(14-6-3-2-4-7-14)24-18-17-11-23-25(19(17)22-12-21-18)16-9-5-8-15(20)10-16/h2-13H,1H3,(H,21,22,24) |
InChI Key |
QTLPEXDDJSVWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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